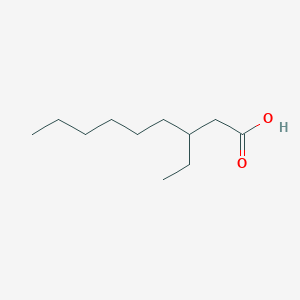

3-Ethylnonanoic acid

描述

3-Ethylnonanoic acid (C₁₁H₂₂O₂) is a branched-chain fatty acid with a nine-carbon backbone and an ethyl group (-CH₂CH₃) substituted at the third carbon position. Its molecular structure distinguishes it from linear-chain fatty acids, imparting unique physicochemical properties such as reduced melting point and altered solubility in organic solvents compared to straight-chain analogs. This compound is primarily studied in biochemical contexts, particularly as a substrate for enzymes like phytanoyl-CoA hydroxylase, which is implicated in Refsum disease—a rare genetic disorder . While direct industrial applications are less documented, structurally similar branched acids, such as isononanoic acid (3,5,5-trimethylnonanoic acid), are used in lubricants and metalworking fluids .

属性

IUPAC Name |

3-ethylnonanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-8-10(4-2)9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWGPBWKHLXKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 3-Ethylnonanoic acid can be synthesized through several methods. One common approach involves the oxidation of a primary alcohol or an aldehyde to yield the carboxylic acid . Another method is the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to form a metal carboxylate, which is then protonated to give the carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using suitable oxidizing agents under controlled conditions. The choice of oxidizing agent and reaction conditions can significantly impact the yield and purity of the final product.

化学反应分析

Types of Reactions: 3-Ethylnonanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

科学研究应用

3-Ethylnonanoic acid has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It is studied for its potential role in biological processes and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism by which 3-ethylnonanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Structural Analogs and Physicochemical Properties

The following table compares 3-ethylnonanoic acid with key structural analogs, focusing on substituent type, position, and inferred properties:

Key Observations :

- Branch Length: Longer alkyl substituents (e.g., propyl vs. ethyl) increase hydrophobicity, enhancing solubility in nonpolar solvents but reducing water solubility.

- Branch Position: Substitution at C3 vs. C4 (e.g., 3-methylnonanoic acid vs. 4-methylnonanoic acid) affects enzyme-substrate interactions, as seen in phytanoyl-CoA hydroxylase specificity studies .

- Functional Groups: Hydroxyl groups (e.g., in (±)-3-hydroxynonanoic acid) introduce hydrogen bonding, altering metabolic pathways compared to alkyl-substituted acids .

Biochemical Relevance

This compound and its analogs are critical in studying substrate specificity of phytanoyl-CoA hydroxylase. In Refsum disease, impaired α-oxidation of branched-chain fatty acids leads to toxic accumulation. Studies show that:

- This compound is efficiently activated to its CoA ester, a prerequisite for enzymatic hydroxylation .

- 3-Propylnonanoic acid and 3-butylheptanoic acid exhibit varying activation efficiencies, suggesting steric hindrance from larger substituents impacts enzyme binding .

- 4-Methylnonanoic acid demonstrates reduced compatibility with the enzyme’s active site compared to C3-substituted analogs .

生物活性

3-Ethylnonanoic acid, a branched-chain fatty acid, has garnered attention in recent years for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

This compound is characterized by a nine-carbon chain with an ethyl group at the third position. Its molecular formula is , and it belongs to the class of aliphatic carboxylic acids. The presence of the ethyl branch influences its solubility and reactivity compared to straight-chain fatty acids.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Research indicates that this compound possesses antibacterial activity against various bacterial strains, including Staphylococcus aureus. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Influence on Lipid Metabolism : this compound may play a role in lipid metabolism by modulating the expression of genes involved in fatty acid oxidation and synthesis.

Antioxidant Study

A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, suggesting its potential as a natural antioxidant agent.

| Concentration (mg/mL) | DPPH Reduction (%) |

|---|---|

| 0.1 | 25 |

| 0.5 | 45 |

| 1.0 | 70 |

Antibacterial Efficacy

In another study, this compound was tested against several bacterial strains. The compound exhibited an IC50 value of 30 mmol/mL against Staphylococcus aureus, indicating its effectiveness as an antibacterial agent.

| Bacterial Strain | IC50 (mmol/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 40 |

Data Summary Table

The following table summarizes key findings from various studies on the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Ethylnonanoic acid with high purity?

- Methodological Answer : Synthesis typically involves esterification or carboxylation of precursor alcohols. For example, deuterated analogs of nonanoic acid derivatives (e.g., Nonanoic acid-d17) are synthesized using isotopic labeling techniques to ensure structural fidelity . Post-synthesis purification via column chromatography or recrystallization (using solvents like hexane/ethyl acetate) is critical, with purity verification by GC-MS or NMR, as outlined for structurally similar compounds .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires multi-modal analysis:

- NMR spectroscopy to verify ethyl branching at the C3 position.

- IR spectroscopy to confirm carboxylic acid functional groups (stretching at ~1700 cm⁻¹).

- High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., C₁₁H₂₂O₂, theoretical MW 186.29 g/mol) .

- Comparative analysis with commercial standards (e.g., Nonanoic acid methyl ester standards) is recommended for calibration .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : While this compound is not classified as hazardous, general precautions include:

- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during bulk handling to mitigate inhalation risks .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation, as advised for structurally related fatty acids .

Advanced Research Questions

Q. How can contradictory findings regarding the metabolic pathways of this compound be resolved?

- Methodological Answer : Discrepancies in metabolic studies (e.g., β-oxidation vs. ω-oxidation) require:

- Isotopic tracing : Use deuterated analogs (e.g., Nonanoic acid-9,9,9-d3) to track metabolic intermediates via LC-MS .

- Enzyme inhibition assays : Test CYP4F subfamily enzymes (e.g., CYP4F11) for ω-hydroxylation activity, as demonstrated for 3-hydroxy fatty acids .

- In vivo models : Compare wild-type and gene-knockout rodents to isolate pathway contributions .

Q. What analytical strategies are effective in quantifying trace amounts of this compound in complex biological matrices?

- Methodological Answer :

- Derivatization : Convert the acid to its methyl ester (via BF₃-methanol) to enhance GC-MS sensitivity .

- LC-MS/MS : Use reverse-phase C18 columns with MRM transitions (e.g., m/z 185→127) for selective detection in plasma or tissue homogenates .

- Internal standards : Spike samples with deuterated analogs (e.g., Nonanoic acid-d17) to correct for matrix effects .

Q. How to design experiments to investigate the role of this compound in bacterial polyester production?

- Methodological Answer :

- Fermentation assays : Culture Pseudomonas spp. in media supplemented with this compound and monitor polyhydroxyalkanoate (PHA) accumulation via FTIR or NMR .

- Enzyme kinetics : Purify PHA synthases and measure incorporation rates of this compound into polymer chains using radiolabeled substrates .

- Gene expression profiling : Use RNA-seq to identify upregulated genes (e.g., phaC) during substrate utilization .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported melting points or solubility data for this compound?

- Methodological Answer :

- Standardized protocols : Adopt IUPAC guidelines for melting point determination (e.g., slow heating rates of 1°C/min) .

- Purity verification : Use DSC (differential scanning calorimetry) to detect impurities affecting thermal properties .

- Solvent systems : Report solubility in multiple solvents (e.g., water, ethanol, hexane) with controlled pH and temperature .

Q. What statistical frameworks are recommended for meta-analyses of conflicting toxicological data on this compound?

- Methodological Answer :

- Weighted regression : Assign higher weights to studies with rigorous controls (e.g., OECD-compliant assays) .

- Sensitivity analysis : Exclude outliers by applying Cook’s distance or leverage plots, as outlined in clinical biomarker studies .

- Dose-response modeling : Use PROAST or BMDS software to assess low-dose extrapolation uncertainties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。